![molecular formula C16H15NO B13795565 10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine is a chemical compound with the molecular formula C16H15NO and a molecular weight of 237.301. It is a derivative of dibenzo[a,d]cycloheptene, characterized by the presence of a hydroxyl group at the 12th position and a methyl group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine typically involves a multi-step process starting from 5H-dibenzo[a,d]cyclohepten-5-one. One common method includes the following steps:
Reduction: The ketone group in 5H-dibenzo[a,d]cyclohepten-5-one is reduced to form the corresponding alcohol.
Methylation: The alcohol is then methylated at the 5th position.
Hydroxylation: Introduction of a hydroxyl group at the 12th position.
Cyclization: The final step involves cyclization to form the imine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Formation of 10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-dione.
Reduction: Formation of 10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, antidepressant, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, inhibiting the excitatory neurotransmission mediated by glutamate. This inhibition can lead to various pharmacological effects, including neuroprotection and modulation of synaptic plasticity .
Comparación Con Compuestos Similares
Similar Compounds
5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-: Similar structure but lacks the imine group.
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine: Similar structure but lacks the hydroxyl group at the 12th position.
Uniqueness
10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine is unique due to the presence of both the hydroxyl and imine groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C16H15NO |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
(1S,9R)-16-hydroxy-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15NO/c1-16-13-8-4-2-6-11(13)10-15(17(16)18)12-7-3-5-9-14(12)16/h2-9,15,18H,10H2,1H3/t15-,16+/m1/s1 |
Clave InChI |
SOZAUWGJIRNSOQ-CVEARBPZSA-N |
SMILES isomérico |
C[C@@]12C3=CC=CC=C3C[C@@H](N1O)C4=CC=CC=C24 |
SMILES canónico |
CC12C3=CC=CC=C3CC(N1O)C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


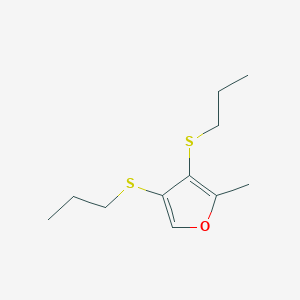
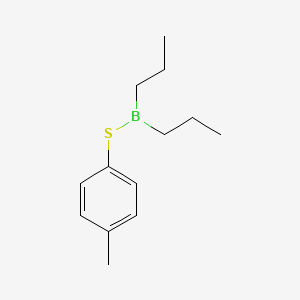
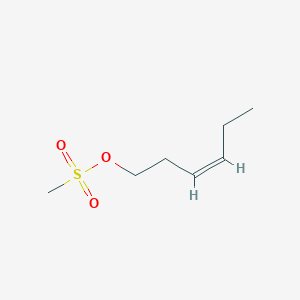
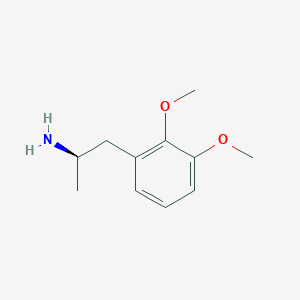
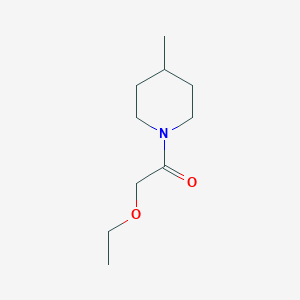
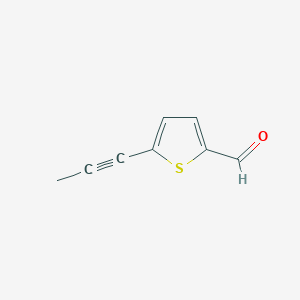

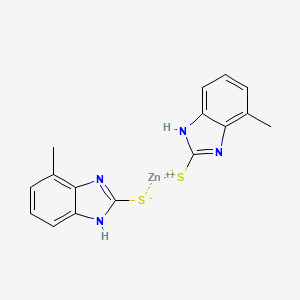
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
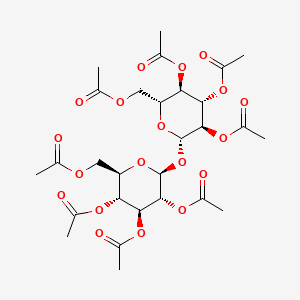
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
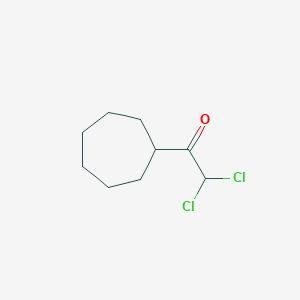
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
